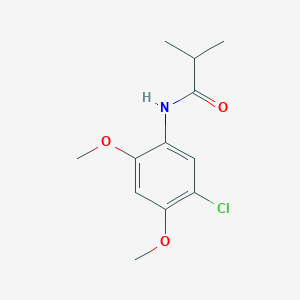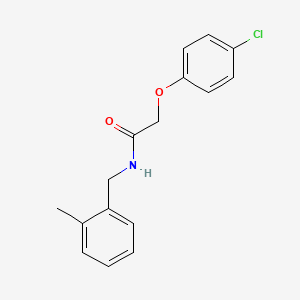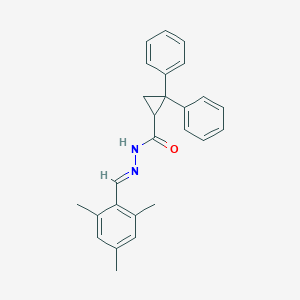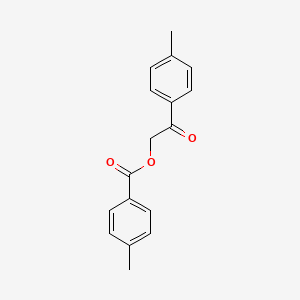![molecular formula C14H13N3O2S B5692989 3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as FPA and has been the focus of several studies due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. FPA has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body. FPA has also been shown to inhibit the activation of NF-κB, which can help to reduce the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide in lab experiments is its anti-inflammatory properties. This compound can be used to study the inflammatory response in biological systems. However, one limitation of using FPA in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide. One direction is to study the potential use of this compound as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study the potential use of FPA in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of 3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide involves several steps. The first step involves the reaction of 2-furanthiol with ethyl chloroacetate to form ethyl 2-(furan-2-ylthio)acetate. This intermediate is then reacted with potassium thiocyanate to form ethyl 2-(furan-2-ylthio)acetothioate. The final step involves the reaction of ethyl 2-(furan-2-ylthio)acetothioate with 3-aminopyridine to form 3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. FPA has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(pyridin-3-ylmethylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-13(6-5-12-4-2-8-19-12)17-14(20)16-10-11-3-1-7-15-9-11/h1-9H,10H2,(H2,16,17,18,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDPPJMCGPKSHL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)




![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)
![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)

![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)



![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)